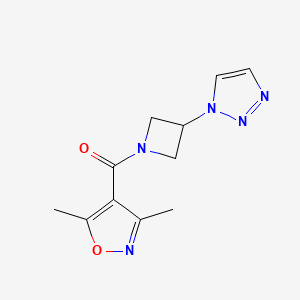
2-ethoxy-N-(2-hydroxy-3-phenylpropyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C20H25NO3 . The InChI string representation of its structure is "InChI=1S/C20H25NO3/c1-3-24-15(2)20(23)21-18-11-7-8-16(14-18)12-13-19(22)17-9-5-4-6-10-17/h4-11,14-15,19,22H,3,12-13H2,1-2H3,(H,21,23)" . The InChIKey, a hashed version of the full InChI, is "NFJLTRDVAXURIM-UHFFFAOYSA-N" .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Studies on similar naphthol derivatives, like the synthesis and characterization of organotin compounds derived from Schiff bases for organic light-emitting diodes (OLEDs), illustrate the versatility of naphthol compounds in material science. These studies demonstrate the potential for developing new materials with desirable photophysical properties for use in electronic devices (García-López et al., 2014).
Photophysical Properties
The investigation into the photophysical characteristics of naphthol derivatives, such as their interaction with bovine serum albumin (BSA), highlights the utility of these compounds in biological studies. Fluorescence spectral studies can provide insights into the binding behavior of naphthol derivatives with proteins, which is crucial for understanding drug-protein interactions and designing fluorescence-based sensors (Ghosh et al., 2016).
Chemical Reactivity
The reactivity of amino acid chemosensors with ethanol, resulting in ethoxy derivatives, showcases the potential for chemical modification of naphthol derivatives to create specific sensing molecules. Such studies are pivotal for the development of chemosensors that can detect various substances or changes in the environment (Varghese et al., 2017).
Organic Synthesis
Research on the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to anti-inflammatory agents like naproxen, underlines the importance of naphthol derivatives in pharmaceutical synthesis. This work demonstrates the practical approaches to synthesizing valuable pharmaceutical intermediates using naphthol derivatives (Hiyama et al., 1990).
Propriétés
IUPAC Name |
2-ethoxy-N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-2-26-20-13-12-17-10-6-7-11-19(17)21(20)22(25)23-15-18(24)14-16-8-4-3-5-9-16/h3-13,18,24H,2,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURGXVKJBGOYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]-6-methoxypyrimidin-4-amine](/img/structure/B2663478.png)



![1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B2663483.png)
![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2663485.png)

![3-(4-Methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2663489.png)
![Tert-butyl N-methyl-N-[2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2663491.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2663495.png)

